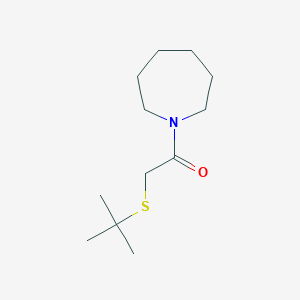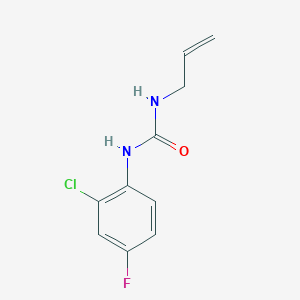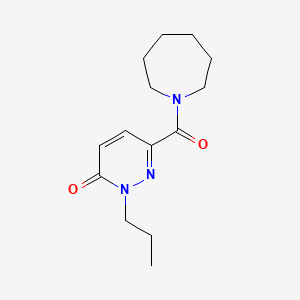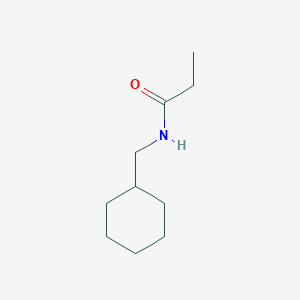
N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide, also known as CMH-1, is a compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of the proteasome-associated deubiquitinase (DUB) activity, which plays a crucial role in regulating protein degradation and turnover.
Wirkmechanismus
N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide inhibits the DUB activity of the proteasome, which leads to the accumulation of polyubiquitinated proteins and the activation of the unfolded protein response (UPR). This ultimately results in the induction of apoptosis in cancer cells. Additionally, N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide has been shown to inhibit the activity of the 19S regulatory particle of the proteasome, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to induce endoplasmic reticulum stress and autophagy, which may contribute to its anti-tumor effects. It has also been shown to inhibit the activity of the NF-κB pathway, which plays a role in inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide is its specificity for the proteasome-associated DUB activity, which makes it a useful tool for studying the role of DUBs in various cellular processes. However, its low solubility in water and tendency to form aggregates can make it difficult to work with in certain experimental settings. Additionally, its cytotoxic effects may limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide. One area of interest is its potential use in combination with other anti-cancer therapies, such as chemotherapy or radiation. Another area of interest is its potential use in the treatment of neurodegenerative diseases, as DUB dysregulation has been implicated in the pathogenesis of these conditions. Additionally, further investigation into the mechanism of action of N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide may uncover new targets for therapeutic intervention.
Synthesemethoden
The synthesis of N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide involves a multi-step process that starts with the reaction of 2-chloro-4-methylphenylamine with morpholine to form N-(2-chloro-4-methylphenyl)morpholine. This intermediate is then reacted with phosgene and ammonia to yield N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide. The overall yield of this process is around 30%, and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide has been studied extensively in the context of cancer research, as DUB inhibition has been shown to have anti-tumor effects. Specifically, N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated as a potential treatment for neurodegenerative diseases, as DUB dysregulation has been implicated in the pathogenesis of these conditions.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-9-2-3-11(10(13)8-9)14-12(16)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBCEDPPYIMIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7512334.png)


![3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512352.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7512353.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7512362.png)
![cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512364.png)
![6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7512387.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B7512388.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)


